

5-Chloro-3-methyl-1H-indazole: A Linchpin in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Chloro-3-methyl-1H-indazole

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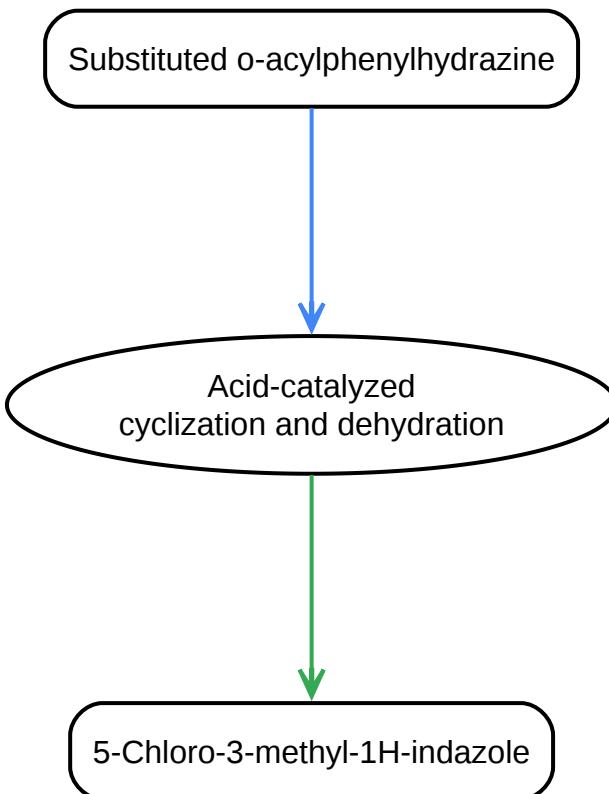
The indazole nucleus is a prominent heterocyclic scaffold that has garnered immense attention in medicinal chemistry due to its versatile biological activities.^{[1][2]} As a "privileged structure," its derivatives have been successfully developed into a range of therapeutics, particularly in oncology.^[1] Among the vast library of indazole-based building blocks, **5-Chloro-3-methyl-1H-indazole** stands out as a crucial starting material for the synthesis of complex, biologically active molecules. This guide provides an in-depth review of its synthesis, properties, and applications, with a focus on its role in the development of targeted kinase inhibitors.

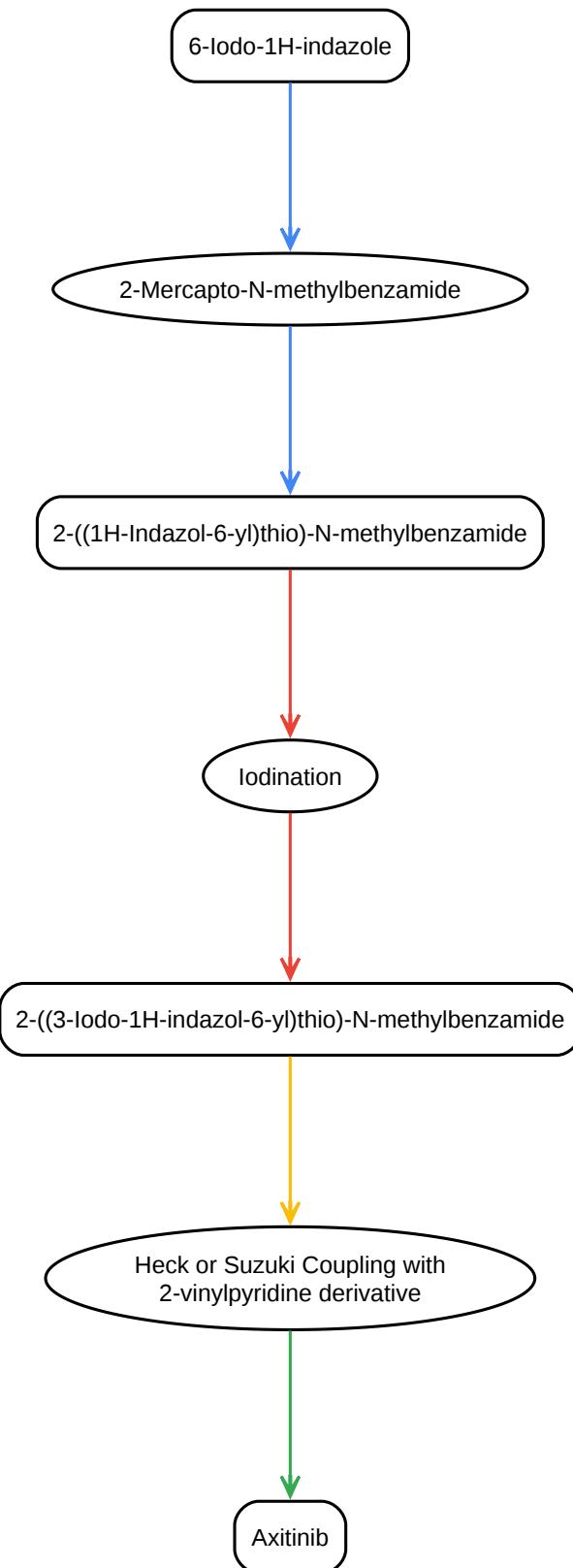
The Indazole Scaffold: A Foundation for Kinase Inhibition

The 1H-indazole core is a bioisostere of purine, which allows it to mimic the adenine base of ATP and interact with the hinge region of the ATP-binding pocket of kinases.^[3] This interaction is a cornerstone of its efficacy as a kinase inhibitor. The strategic placement of substituents on the indazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 5-chloro and 3-methyl substitutions on the indazole ring of the title compound provide a unique combination of electronic and steric properties that are advantageous for the synthesis of targeted therapeutics.

Synthesis of 5-Chloro-3-methyl-1H-indazole

While various methods exist for the synthesis of the indazole core, a common and effective strategy for preparing 3-methyl-1H-indazoles involves the cyclization of an appropriately substituted hydrazone. A general representation of this synthetic approach is outlined below.





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References

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- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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